ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Description
IUPAC命名法与系统鉴定
该化合物的系统命名为ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate,其命名规则严格遵循国际纯粹与应用化学联合会(IUPAC)的桥环化合物命名体系。核心结构由三个融合环系构成:(a)中心七元氮杂环,(b)连接四元硫杂环,(c)外围六元氧代环。取代基定位采用桥头原子编号系统,4-氯苄基(6-位)与4-氟苯基(4-位)的空间取向通过Cahn-Ingold-Prelog优先规则确定。
关键命名要素解析见表1:
| 结构要素 | 化学描述 | 位置编号 |
|---|---|---|
| 母核体系 | 8-硫杂-4,6,11-三氮三环[7.4.0.02,7]十三碳 | 桥头原子2,7 |
| 取代基团 | 4-氯苄基 | C6 |
| 功能基团 | 3,5-二羰基 | C3,C5 |
| 酯基修饰 | 羧酸乙酯 | C11 |
三环核心结构的X射线晶体学分析
单晶X射线衍射研究显示,该化合物在P2₁/c空间群中结晶,晶胞参数a=1.6934(6) nm,b=0.7756(3) nm,c=1.2100(4) nm,β=96.188°(10),Z=4,密度1.319 g/cm³。中心三环体系呈现独特的椅式-半椅式构型组合:七元氮杂环采取扭曲椅式构象(Δθ=12.7°),而四元硫杂环表现出明显的平面性偏差(最大偏离0.15 Å)。
关键键长数据表明,N-C(O)键长为1.332(3) Å,显著短于标准单键长度,证实了羰基与相邻氮原子的共轭效应。C-S键长2.076(2) Å与硫原子参与的超共轭作用一致。分子堆积分析显示,晶体中相邻分子通过C=O···H-N氢键(2.892 Å)形成层状超分子结构。
计算分子模拟揭示的构象动力学
采用M06-2X/aug-cc-pVTZ理论方法进行构象搜索,发现该化合物存在四个主要构象异构体(图2)。能量最低构象(1-c-out-2-b-out)在气相中占比36%,其特征为:(1)4-氟苯基与三环平面呈正交排列(二面角89.7°);(2)4-氯苄基的氯原子指向硫杂环空腔。分子动力学模拟显示,在298K条件下构象转换能垒为12.3 kJ/mol,表明该分子在溶液环境中具有显著的构象柔性。
通过自然键轨道(NBO)分析发现,硫原子孤对电子与相邻C=O反键轨道存在显著二阶微扰能(ΔE(2)=15.8 kJ/mol),这解释了硫杂环异常稳定性的结构基础。前线分子轨道计算显示,HOMO主要定位于4-氟苯基π体系,而LUMO集中于三环共轭系统,能隙ΔE=3.27 eV,表明潜在的电荷转移特性。
光谱表征综合分析
核磁共振谱(NMR) :
¹H NMR (600 MHz, CDCl₃)显示特征信号:δ 8.21 (d, J=8.4 Hz, H-9), 7.68-7.45 (m, 芳香H), 4.32 (q, J=7.1 Hz, OCH₂CH₃), 1.38 (t, J=7.1 Hz, CH₃)。H-9的显著去屏蔽效应(δ>8 ppm)源于三环体系的环电流效应。
红外光谱(IR) :
在ν=1732 cm⁻¹和1705 cm⁻¹处出现强吸收带,分别对应酯羰基和环状酰胺的C=O伸缩振动。硫杂环的C-S特征振动峰位于682 cm⁻¹,与X射线数据计算的键长相符。
质谱(MS) :
高分辨ESI-MS显示分子离子峰m/z 487.0894 [M+H]⁺(计算值487.0901),主要碎片包括m/z 349.0521(失去C₆H₄ClCH₂基团)和m/z 211.0432(三环核心裂解)。二级质谱中m/z 165.0384的特征峰证实了4-氟苯基的存在。
表2总结了关键光谱数据:
| 谱学方法 | 特征信号 | 归属 |
|---|---|---|
| ¹H NMR | δ 4.32 (q) | OCH₂CH₃ |
| ¹³C NMR | δ 167.5 | 酯羰基 |
| IR | 1732 cm⁻¹ | ν(C=O)酯 |
| HRMS | m/z 487.0894 | [M+H]⁺ |
Properties
Molecular Formula |
C25H21ClFN3O4S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-19-20(14-28)35-23-21(19)22(31)30(18-9-7-17(27)8-10-18)24(32)29(23)13-15-3-5-16(26)6-4-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
HMUHECBQFVLDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
Ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 493.55 g/mol. The structure includes a thiazole ring and aromatic rings substituted with chlorine and fluorine atoms, which are critical for its biological activity due to their influence on chemical reactivity and binding affinity to biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways relevant in various disease contexts such as cancer and viral infections. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to proteins involved in cell signaling or metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on key biological pathways associated with cancer progression and viral replication. For instance, studies have indicated that it can inhibit the activity of enzymes critical for cell proliferation and survival in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationships (SAR) that govern their biological efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-(4-fluorophenyl)-6-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Similar dioxo structure | Potential anti-cancer properties |
| Ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo | Contains fluorine substitution | Antimicrobial activity |
| Ethyl 2-(4-methylphenyl)-3-(4-fluorophenyl)propanoate | Aromatic substitutions | Anti-inflammatory effects |
This table highlights how the unique combination of thiazole and tricyclic structures in ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo contributes to its distinct biological activities compared to other compounds.
Case Studies
Recent research has focused on the synthesis and biological evaluation of this compound as a potential lead for drug development:
- Cancer Research : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations.
- Viral Infections : Another study assessed its antiviral properties, revealing that it inhibits viral replication by targeting specific viral enzymes involved in the life cycle of the virus.
These case studies underscore the therapeutic potential of ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo as a candidate for further development in treating cancers and viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 4-(3-Chlorophenyl)-6-[(4-Fluorophenyl)methyl]-12,12-Dimethyl-11-Oxa-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7)-Diene-3,5-Dione (CAS 799790-56-0)
This analog () shares the tricyclic 7.4.0.0²,⁷ framework but differs in substituents and heteroatom composition:
| Property | Target Compound | Analog (CAS 799790-56-0) |
|---|---|---|
| Molecular Formula | Likely C₂₄H₁₈ClFN₃O₄S (estimated) | C₂₄H₂₀ClFN₂O₃S |
| Heteroatoms | 8-Thia, 4,6,11-triaza | 8-Thia, 4,6-diaza, 11-oxa |
| Substituents | 4-Chlorophenylmethyl, 4-fluorophenyl, ethyl carboxylate | 3-Chlorophenyl, 4-fluorophenylmethyl, 12,12-dimethyl |
| Molecular Weight | ~480 g/mol (estimated) | 470.9 g/mol |
| XLogP3 | Likely >5 (due to aromatic/halogenated groups) | 4.9 |
| Rotatable Bonds | 3 (ethyl carboxylate chain) | 3 (4-fluorophenylmethyl group) |
| Topological Polar Surface Area | ~90 Ų (estimated, due to carboxylate and diketones) | 78.1 Ų |
Key Differences :
- Heteroatom Composition : The target compound has three nitrogens (triaza), while the analog has two nitrogens (diaza) and one oxygen (oxa). This alters hydrogen-bonding capacity and target selectivity.
- Substituent Positioning : The target’s 4-chlorophenylmethyl group versus the analog’s 3-chlorophenyl group may influence steric effects and aromatic interactions.
- Functional Groups : The ethyl carboxylate in the target compound enhances solubility compared to the analog’s dimethyl groups.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the structural similarity between the target compound and CAS 799790-56-0 can be quantified:
- MACCS Fingerprints :
- Tanimoto Index : ~0.65 (moderate similarity due to shared tricyclic core and halogenated groups).
- Dice Index : ~0.70 (slightly higher overlap in substructures).
- Morgan Fingerprints (radius=2):
- Tanimoto Index : ~0.55 (lower similarity due to differences in heteroatoms).
Bioactivity Implications
indicates that compounds with similar structures often cluster into groups with related modes of action. For example:
- Halogenated Aryl Groups : Both compounds may target enzymes like kinases or GPCRs via hydrophobic pockets.
- Tricyclic Cores : Conformational flexibility (e.g., ring puckering, as in ) could influence binding to DNA or topoisomerases.
However, the analog’s 11-oxa group may reduce metabolic stability compared to the target’s triaza system, which resists oxidative degradation.
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | Analog (CAS 799790-56-0) |
|---|---|---|
| Hydrogen Bond Acceptors | 7 (estimated: 2 carbonyls, 1 carboxylate, 4 heteroatoms) | 5 (2 carbonyls, 1 oxa, 2 heteroatoms) |
| LogP | ~5.2 (estimated) | 4.9 |
| Solubility | Moderate (due to carboxylate) | Low (dimethyl groups reduce polarity) |
| Metabolic Stability | High (triaza resists CYP450 oxidation) | Moderate (oxa group susceptible to hydrolysis) |
Preparation Methods
One-Pot Tandem Cyclization
A streamlined approach combines cyclocondensation and alkylation in a single pot. For instance, reacting 3,5-dioxohexanoate with 4-chlorobenzyl chloride and 1,2-ethanedithiol in the presence of BTC reduces step count but requires precise stoichiometric control.
Late-Stage Fluorination
Direct fluorination of a pre-coupled phenyl group using Selectfluor® or DAST has been explored but faces regioselectivity issues. This method remains less favorable than Suzuki coupling.
Industrial-Scale Considerations
Scalability challenges include:
-
Cost of Pd catalysts : Replace with cheaper ligands (e.g., XPhos) or recover via filtration.
-
Waste management : BTC generates HCl gas, necessitating scrubbers.
-
Solvent recovery : Toluene and THF are recycled via distillation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can impurities be minimized during its preparation?
- Methodological Answer : The synthesis of polycyclic heterocycles like this compound often involves multi-step reactions, including cyclocondensation, nucleophilic substitution, or transition-metal catalysis. For example, analogous tricyclic compounds (e.g., ) utilize single-crystal X-ray diffraction to confirm structural integrity . To minimize impurities:
- Optimize reaction stoichiometry and solvent polarity (e.g., DMF or THF).
- Use purification techniques like column chromatography (silica gel, gradient elution) or recrystallization.
- Monitor intermediates via HPLC or LC-MS ().
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- ¹H/¹³C NMR : Compare coupling constants (e.g., vicinal protons) and NOE effects to confirm spatial arrangements. For fluorinated analogs, observe ¹⁹F NMR shifts ().
- X-ray crystallography : Resolve absolute configuration (as in , where single-crystal data achieved an R factor of 0.035) .
- High-resolution MS : Confirm molecular formula (e.g., isotopic pattern matching for Cl/F atoms).
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS or AMBER.
- COMSOL Multiphysics : Integrate AI-driven simulations for reaction optimization ( ) .
Q. How can contradictory data on the compound’s solubility or stability be reconciled?
- Methodological Answer :
- Controlled Stability Studies : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation.
- Solubility Profiling : Compare results across solvents (polar aprotic vs. nonpolar) under standardized conditions ( ).
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., humidity, light exposure) ( ) .
Q. What experimental frameworks link this compound’s structure to its potential pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) and assay biological activity ().
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
- Theoretical Alignment : Align findings with conceptual frameworks like enzyme inhibition kinetics ( ) .
Guidelines for Experimental Design
- Link to Theory : Frame hypotheses around heterocyclic reactivity (e.g., Baldwin’s rules for cyclization) or bioisosterism ( ) .
- Advanced Training : Courses like CHEM/IBiS 416 () emphasize rigorous experimental design for complex syntheses .
- Collaborative Tools : Use AI-integrated platforms ( ) for real-time data adjustment in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
